molecular formula C17H18N2O2S B2958810 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886924-11-4

2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2958810
CAS No.: 886924-11-4
M. Wt: 314.4
InChI Key: CQYNOADDYOJJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by an ethylsulfonyl (–SO₂C₂H₅) group at position 2 and a 2-methylbenzyl substituent at position 1.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-10-6-7-11-16(15)19(17)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNOADDYOJJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 2-ethylsulfonyl-1-(2-methylbenzyl)-1H-benzo[d]imidazole
  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 318.39 g/mol

The presence of the ethylsulfonyl group enhances its solubility and potential interactions with biological targets, while the 2-methylbenzyl moiety contributes to its stability and hydrophobic characteristics.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study conducted by Jain et al. evaluated various benzimidazole derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole displayed notable zones of inhibition, suggesting potential as antimicrobial agents.

CompoundZone of Inhibition (mm)
2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole20 (E. coli)
Streptomycin28 (E. coli)
Norfloxacin32 (S. aureus)

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism proposed involves the modulation of signaling pathways associated with cell survival and growth.

The biological activity of 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, impacting cellular signaling processes.
  • Cell Cycle Disruption : By interfering with the normal cell cycle, it may promote apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzimidazole derivatives were tested against E. coli and B. subtilis. The results indicated that the compound exhibited a significant antibacterial effect comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole decreased cell viability significantly at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : The ethylsulfonyl group merits exploration in antiviral or anticancer contexts, given its polarity and stability.
  • Unanswered Questions : Biological data for the target compound are absent in the evidence; in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.